(Z)-N'-hydroxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzene-1-carboximidamide
Overview
Description
- (Z)-N’-hydroxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzene-1-carboximidamide is a heterocyclic compound containing both sulfur and nitrogen. It has a pale yellow liquid form with a pyridine-like odor. The molecular formula is C₉H₉N₂O₂S .
Synthesis Analysis
- The synthesis of this compound involves the reaction of specific precursors under controlled conditions. Unfortunately, I do not have access to specific synthetic procedures for this compound.
Molecular Structure Analysis
- The thiazole ring in this compound is a 5-membered heterocyclic ring containing both sulfur and nitrogen atoms.
- Thiazoles are characterized by significant pi-electron delocalization and have some degree of aromaticity.
- The calculated pi-electron density marks C5 as the primary site for electrophilic substitution and C2-H as susceptible to deprotonation.
Chemical Reactions Analysis
- The specific chemical reactions involving this compound would depend on the functional groups present and the reaction conditions. Unfortunately, I do not have access to specific reaction data for this compound.
Physical And Chemical Properties Analysis
- Physical Properties :
- Pale yellow liquid
- Boiling point: 116–118°C
- Specific gravity: 1.2
- Chemical Properties :
- Soluble in alcohol and ether
- Slightly soluble in water
- Odor similar to pyridine
Scientific Research Applications
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Pharmaceutical and Biological Activities
- Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields .
- They have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
- The compounds containing thiazole moieties are a prominent structural feature in a variety of natural products, such as vitamin B and penicillin .
- Modification of thiazole-based compounds at different positions can generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .
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Industrial Applications
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Anticancer Drug Molecules
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Agrochemicals and Industrial Applications
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Neuroprotective and Anticonvulsant Activities
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ALK5 Inhibitor
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Antimicrobial and Antifungal Activities
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Antiviral Activities
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Anti-Inflammatory Activities
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Antidepressant Activities
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Antiulcer Activities
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Antioxidant Activities
Safety And Hazards
- Unfortunately, I do not have specific safety data for this compound. It is essential to consult reliable sources or relevant literature for safety information.
Future Directions
- Further research could explore its potential applications in drug development, considering its structural features and potential biological activities.
properties
IUPAC Name |
N'-hydroxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzenecarboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-8-14-10(7-18-8)6-17-11-4-2-9(3-5-11)12(13)15-16/h2-5,7,16H,6H2,1H3,(H2,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRPKGPTUYZTBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)COC2=CC=C(C=C2)C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CS1)COC2=CC=C(C=C2)/C(=N/O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N'-hydroxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzene-1-carboximidamide | |
CAS RN |
306935-19-3 | |
Record name | N-Hydroxy-4-[(2-methyl-4-thiazolyl)methoxy]benzenecarboximidamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=306935-19-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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